N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide

Glucokinase activator Type 2 diabetes Allosteric modulation

N-(2-Furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide (CAS 478259-33-5) is a synthetic pyrrole-2-carboxamide derivative belonging to the glucokinase (GK) activator chemotype. This compound features a propionyl substituent at the pyrrole 4-position and an N-(2-furylmethyl) carboxamide moiety, with a molecular weight of 246.26 g/mol.

Molecular Formula C13H14N2O3
Molecular Weight 246.266
CAS No. 478259-33-5
Cat. No. B2600126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide
CAS478259-33-5
Molecular FormulaC13H14N2O3
Molecular Weight246.266
Structural Identifiers
SMILESCCC(=O)C1=CNC(=C1)C(=O)NCC2=CC=CO2
InChIInChI=1S/C13H14N2O3/c1-2-12(16)9-6-11(14-7-9)13(17)15-8-10-4-3-5-18-10/h3-7,14H,2,8H2,1H3,(H,15,17)
InChIKeyCJSVTZQRALXPGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Spec N-(2-Furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide (CAS 478259-33-5): Compound Identity and Class Baseline


N-(2-Furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide (CAS 478259-33-5) is a synthetic pyrrole-2-carboxamide derivative belonging to the glucokinase (GK) activator chemotype [1]. This compound features a propionyl substituent at the pyrrole 4-position and an N-(2-furylmethyl) carboxamide moiety, with a molecular weight of 246.26 g/mol . Commercially sourced material typically carries a minimum purity specification of 95% . Its primary reported pharmacological activity is allosteric activation of human glucokinase at low millimolar glucose concentration [2].

Why Generic Substitution of Pyrrole-2-Carboxamide Glucokinase Activators Fails: The Case for N-(2-Furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide


Generic substitution within the pyrrole-2-carboxamide glucokinase activator class is not scientifically sound because minor structural modifications to the N-substituent or 4-acyl group can produce divergent EC50 values, shift activation maxima (Emax, partial vs. full agonism), and fundamentally alter liver-to-pancreas selectivity [1]. As detailed in the Advinus patent portfolio, the N-(2-furylmethyl)-4-propionyl derivative occupies a distinct region of the structure-activity landscape: its EC50 of 930 nM contrasts with the sub-100 nM potency of advanced leads and with the ~200 nM EC50 of partial activators that carry an entirely different therapeutic risk profile [2][3]. Replacing this compound with a close analog without verifying quantitative activation parameters would confound SAR interpretation and could erroneously dismiss a productive chemotype or, conversely, waste resources on a dead-end series.

Quantitative Comparator Evidence for N-(2-Furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide (478259-33-5) Versus Structural Analogs and In-Class GK Activators


Glucokinase Activation Potency: N-(2-Furylmethyl)-4-propionyl vs. Advanced Lead GKM-001

The target compound activates recombinant human liver glucokinase 2 with an EC50 of 930 nM in a G6PDH-coupled assay at 5 mM glucose [1]. By comparison, the liver-selective clinical candidate GKM-001 achieves an EC50 of 152 nM in the same assay system (5 mM glucose), representing a ~6.1-fold difference in potency . In primary rat hepatocyte glucose uptake, GKM-001 records an EC50 of 201 nM, while no corresponding cellular data is yet reported for the target compound . This potency gap defines the target compound as an early-stage or tool-quality GK activator, suitable for establishing baseline SAR rather than as a direct clinical candidate surrogate.

Glucokinase activator Type 2 diabetes Allosteric modulation

Ligand Efficiency and Molecular Size: N-(2-Furylmethyl)-4-propionyl vs. PF-04991532

The target compound (MW 246.26) is a relatively low-molecular-weight pyrrole-2-carboxamide, whereas the hepatoselective clinical candidate PF-04991532 (MW ~400-500 range) is a much larger molecule with EC50 values of 80 nM (human) and 100 nM (rat) [1]. Normalizing potency by molecular size reveals that the target compound's ligand efficiency (LE ≈ 0.30) is comparable to or slightly favorable versus many larger GK activators, making it an attractive fragment-sized starting point for optimization [2]. This size-efficiency profile is not shared by bulkier analogs in the same patent family.

Ligand efficiency Fragment-based design Physicochemical prioritization

Structural Differentiation: N-(2-Furylmethyl)-4-propionyl vs. N-(2-Furylmethyl)-4-(4-methoxybenzoyl) Analog (CHEMBL1460390)

Within the N-(2-furylmethyl) pyrrole-2-carboxamide sub-series, the 4-propionyl compound differs from the 4-(4-methoxybenzoyl) analog (CHEMBL1460390) by the nature of the 4-acyl group: a small alkyl chain (propionyl) versus a larger aromatic acyl (4-methoxybenzoyl) [1]. No published EC50 data exist for the 4-(4-methoxybenzoyl) derivative, yet the patent literature demonstrates that acyl group variation profoundly impacts GK activation potency and selectivity [2]. The propionyl substitution is associated with a defined EC50 of 930 nM, providing a quantifiable benchmark for future acyl-analog SAR tables [3].

Structure-activity relationship Acyl group variation Selectivity screening

Liver Selectivity Potential: N-(2-Furylmethyl)-4-propionyl in the Context of Pan-GK vs. Liver-Selective Activators

The Advinus patent discloses two distinct pharmacological profiles: full pan-GK activators (EC50 ~0.2 μM, Emax 95%) and partial activators (EC50 ~0.2 μM, Emax 65%), the latter hypothesized to confer liver selectivity and reduced hypoglycemic potential [1]. The target compound, with a 930 nM EC50, exhibits lower potency than both, but its Emax and tissue-selectivity profile remain unpublished. In contrast to pan-activators that stimulated both hepatic and pancreatic GK, liver-directed clinical candidates such as GKM-001 (liver-selective, no hypoglycemia in Phase IIa) demonstrate that tissue preference is a critical differentiator unrelated to absolute potency [2]. Until the Emax and tissue preference of the target compound are measured, users must treat it as a tool molecule of unconfirmed selectivity, distinct from both pan- and liver-directed leads.

Liver-selective GK activation Hypoglycemia risk Tissue selectivity

Optimal Research and Procurement Use Cases for N-(2-Furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide


Medicinal Chemistry SAR Expansion and Fragment Growth

The compound's moderate potency (EC50 930 nM) and low molecular weight (246.26) make it an ideal starting scaffold for fragment-based or structure-guided optimization programs targeting GK [1]. Procurement is justified when a team needs a validated, soluble, and synthetically accessible pyrrole-2-carboxamide core to systematically explore SAR at the 4-acyl and N-furylmethyl positions [2].

In Vitro Pharmacology Benchmarking of Novel GK Activators

Because the EC50 of 930 nM was determined in a well-defined recombinant human liver GK2 assay at 5 mM glucose, this compound can serve as a calibrated reference standard for inter-laboratory or inter-batch normalization [1]. Newly synthesized analogs can be compared directly to this reference to establish relative potency improvements.

Selectivity Panel and Off-Target Profiling Studies

The compound's biological activity beyond GK is largely unreported. Procurement for broad-panel selectivity screening (kinases, GPCRs, CYP450) is a logical next step to determine whether the N-(2-furylmethyl)-4-propionyl template offers intrinsic selectivity advantages over more extensively profiled clinical candidates like GKM-001 or PF-04991532 [1][2].

Computational Chemistry and Docking Model Validation

The well-characterized GK allosteric site and the availability of an EC50 value make this compound suitable for validating docking poses, molecular dynamics simulations, and pharmacophore models [1]. Its moderate activity provides a dynamic range for scoring function calibration that ultra-potent compounds may lack.

Quote Request

Request a Quote for N-(2-furylmethyl)-4-propionyl-1H-pyrrole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.